molecular formula C11H21BrO3 B15375547 3-Methoxybutyl 2-bromohexanoate CAS No. 5448-55-5

3-Methoxybutyl 2-bromohexanoate

Cat. No.: B15375547
CAS No.: 5448-55-5
M. Wt: 281.19 g/mol
InChI Key: HBGBPIVWUKDCEU-UHFFFAOYSA-N
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Description

3-Methoxybutyl 2-bromohexanoate is an ester derivative of 2-bromohexanoic acid, where the hydroxyl group of the acid is replaced by a 3-methoxybutyl group. Its molecular formula is C₁₁H₂₁BrO₃ (estimated molecular weight: ~281 g/mol). This compound is characterized by a bromine atom at the β-position of the hexanoate chain, making it reactive in nucleophilic substitution reactions. It is primarily used as an intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira reactions) to introduce functionalized alkyl chains into target molecules .

Properties

CAS No.

5448-55-5

Molecular Formula

C11H21BrO3

Molecular Weight

281.19 g/mol

IUPAC Name

3-methoxybutyl 2-bromohexanoate

InChI

InChI=1S/C11H21BrO3/c1-4-5-6-10(12)11(13)15-8-7-9(2)14-3/h9-10H,4-8H2,1-3H3

InChI Key

HBGBPIVWUKDCEU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)OCCC(C)OC)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of 3-Methoxybutyl 2-Bromohexanoate and Analogues
Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Features Applications/Reactivity
This compound Not provided C₁₁H₂₁BrO₃ ~281 Bromine at β-position; bulky 3-methoxybutyl ester Intermediate in cross-coupling reactions (e.g., Sonogashira)
Methyl 2-bromohexanoate 5445-19-2 C₇H₁₃BrO₂ 209.08 Methyl ester; higher volatility Used in ruthenium-catalyzed decarboxylative alkylation
3-Methoxybutyl 2-phenoxyacetate 5448-33-9 C₁₃H₁₈O₄ 238.28 Phenoxyacetate substituent; no bromine Potential use in polymer or fragrance industries (structural analog)
Ethyl 2-bromohexanoate 615-96-3 C₈H₁₅BrO₂ 223.11 Ethyl ester; moderate lipophilicity Intermediate for nucleophilic substitutions (similar reactivity to methyl ester)
Propanoic acid, 2-methyl-, 3-methoxybutyl ester 72245-28-4 C₉H₁₈O₃ 174.24 Branched alkyl chain; lacks bromine Limited reactivity due to absence of electrophilic site
Bis(3-methoxybutyl) peroxydicarbonate 52238-68-3 C₁₂H₂₂O₈ 294.29 Peroxide functional group; same 3-methoxybutyl group Radical initiator in vinyl chloride polymerization

Physicochemical Properties

  • Volatility: Methyl and ethyl esters exhibit higher volatility (e.g., methyl 2-bromohexanoate: BP ~150–160°C) compared to 3-methoxybutyl derivatives (BP estimated >200°C) due to larger molecular size .
  • Lipophilicity: The 3-methoxybutyl group enhances lipophilicity (logP ~3.5), favoring membrane permeability in bioactive compounds, whereas phenoxyacetate analogs are less lipophilic (logP ~2.8) .

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